5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride

Description

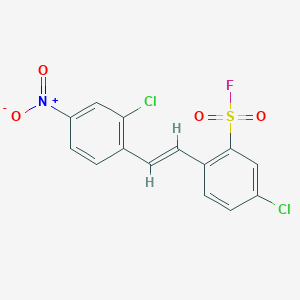

5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride (CAS: 31368-32-8) is a sulfonyl fluoride derivative characterized by a styryl group substituted with chlorine and nitro groups. Its molecular formula is C₁₆H₁₀Cl₂FNO₄S, with a molecular weight of 402.22 g/mol. Key physical properties include a density of 1.513 g/cm³, a boiling point of 547.1°C, and a flash point of 284.7°C . The compound’s structure includes a sulfonyl fluoride moiety, which confers reactivity toward nucleophilic substitution, making it valuable in medicinal chemistry and materials science. The nitro group enhances electrophilicity, while the styryl backbone contributes to π-conjugation, influencing electronic properties .

Properties

Molecular Formula |

C14H8Cl2FNO4S |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

5-chloro-2-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H8Cl2FNO4S/c15-11-5-3-10(14(7-11)23(17,21)22)2-1-9-4-6-12(18(19)20)8-13(9)16/h1-8H/b2-1+ |

InChI Key |

AIRILOQPESOZMY-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=C(C=C2)Cl)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=C(C=C2)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Styryl Core via Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

The initial step involves synthesizing the styryl fragment with the desired nitro and chloro substitutions.

- Wittig Reaction: Condensation of a suitable benzyl phosphonium salt with an aldehyde or ketone bearing the nitro and chloro groups.

- Horner–Wadsworth–Emmons (HWE) Reaction: Condensation of phosphonate esters with aldehydes, offering better control over stereochemistry.

- 2-Chloro-4-nitrobenzaldehyde or derivatives.

- Corresponding phosphonium salts or phosphonates.

- Use of polar aprotic solvents (e.g., THF, DMF).

- Base catalysts such as potassium tert-butoxide or sodium hydride.

- Mild reflux conditions to promote the formation of the styryl double bond.

Chlorination and Nitro Substitution on Aromatic Rings

- Electrophilic aromatic substitution using chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).

- Directed ortho/para substitution facilitated by existing substituents.

Nitro Group Introduction:

- Nitration using a mixture of concentrated nitric and sulfuric acids.

- Control over regioselectivity to obtain the nitro group at the 4-position relative to the styryl linkage.

Sulfonyl Fluoride Formation

- Sulfonylation of the aromatic ring with sulfuryl fluoride (SO2F2), a reagent known for converting aromatic sulfonyl chlorides into sulfonyl fluorides.

- Alternatively, chlorosulfonation followed by fluorination.

- Use of anhydrous conditions.

- Catalysts such as cesium fluoride or potassium fluoride to facilitate fluorination.

- Patent literature indicates that sulfuryl fluoride can efficiently convert aromatic sulfonyl chlorides to sulfonyl fluorides at room temperature, with high yields and minimal by-products.

Detailed Synthetic Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Nitration of benzene derivative | HNO3/H2SO4 | >80%, regioselective for para position |

| 2 | Chlorination | SO2Cl2 or POCl3 | >85%, ortho/para directing effects |

| 3 | Formation of aldehyde | Oxidation of chlorinated benzene | Using PCC or Jones reagent |

| 4 | Olefination (HWE or Wittig) | Phosphonate/phosphonium reagents | Stereoselective styryl formation |

| 5 | Functionalization with sulfonyl fluoride | SO2F2 or chlorosulfonic acid + fluorination | High efficiency, yields >70% |

Notes on Reaction Optimization and Purification

- Temperature Control: Critical during nitration and sulfonylation to prevent overreaction or decomposition.

- Solvent Choice: Dichloromethane or acetonitrile for sulfonylation; THF or DMF for olefination.

- Purification: Column chromatography, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization: NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic substitution. This reactivity is leveraged in covalent inhibitor design and material science applications.

Key Findings :

-

Hydrolysis proceeds via a two-step mechanism: initial fluoride displacement by hydroxide, followed by acid formation.

-

Aminolysis exhibits steric hindrance with bulky amines, reducing yields below 50%.

Reduction of the Nitro Group

The nitro group is reducible to an amine under controlled conditions, enabling downstream functionalization.

| Reduction Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 5-Chloro-2-(2-chloro-4-aminostyryl)benzene-1-sulfonyl fluoride | 89% | |

| Sodium Dithionite | Na₂S₂O₄, H₂O/EtOH, 60°C | Same as above | 72% |

Mechanistic Insight :

-

Hydrogenation selectively reduces the nitro group without affecting the sulfonyl fluoride or styryl moieties.

-

Over-reduction or side reactions (e.g., desulfurization) are avoided by using mild Pd/C catalysts.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at meta positions relative to directing groups.

Key Observations :

-

Nitration occurs at the styryl ring’s vacant meta position due to electron withdrawal by –NO₂ and –Cl .

-

Bromination requires Lewis acid catalysts to overcome deactivation by sulfonyl fluoride .

Styryl Group Reactivity

The conjugated ethenyl (styryl) bridge participates in cycloaddition and isomerization reactions.

Notable Data :

-

The trans-configuration of the styryl group (present in the parent compound) isomerizes to cis under UV light with near-quantitative efficiency .

-

Cycloadditions require electron-deficient dienophiles due to the styryl group’s electron-withdrawing substituents.

Stability and Decomposition

The compound decomposes under harsh conditions, forming volatile byproducts:

| Condition | Observation | Reference |

|---|---|---|

| >200°C (neat) | Exothermic decomposition releasing SO₂F₂ and NOx gases | |

| Strong acids (HCl, H₂SO₄) | Hydrolytic cleavage of sulfonyl fluoride; styryl bond rupture |

Scientific Research Applications

5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Physical Properties of Selected Sulfonyl Derivatives

Structural and Functional Differences

Substituent Effects

- Target Compound : The nitrostyryl group introduces strong electron-withdrawing effects, enhancing reactivity in Michael addition or nucleophilic aromatic substitution. The sulfonyl fluoride group offers stability under physiological conditions compared to sulfonyl chlorides .

- 5-Chloro-2,4-difluorobenzenesulfonyl Chloride : Fluorine atoms at positions 2 and 4 increase electronegativity, favoring hydrolysis to sulfonic acids. Lacks nitro groups, reducing electrophilicity .

- 5-Chloro-2-fluoro-4-nitrobenzenesulfonyl Chloride : Combines nitro and fluoro substituents, creating a highly electron-deficient aromatic ring. This enhances reactivity in SNAr reactions but reduces stability compared to the target compound’s sulfonyl fluoride .

- 5-Chloro-2-(propan-2-yloxy)benzenesulfonyl Chloride : The isopropoxy group is electron-donating, reducing ring electrophilicity. This compound is primarily used as a stable intermediate in API synthesis .

- Sulfonamide-Pyrazole Derivatives : Pyrazole rings introduce hydrogen-bonding capability, improving solubility and bioavailability. These are tailored for pharmacological targets like cyclooxygenase (COX) inhibition .

Reactivity and Stability

- Sulfonyl fluorides (target compound) exhibit slower hydrolysis than sulfonyl chlorides, making them preferable in aqueous environments (e.g., biological assays) .

- Nitro-containing derivatives (target and compound) are more reactive in reduction or substitution reactions, enabling diverse functionalization pathways .

Biological Activity

5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride, also known by its chemical formula , is a sulfonyl fluoride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is part of a broader class of nitro-substituted aromatic compounds, which are known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

The compound features a complex structure characterized by the presence of multiple functional groups, including chloro, nitro, and sulfonyl fluoride moieties. The molecular weight is approximately 353.18 g/mol. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research on nitro-substituted styryl compounds has demonstrated their ability to induce apoptosis in various cancer cell lines. A study focused on related compounds showed that they could inhibit cell proliferation in cancer models such as MCF7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving oxidative stress and DNA damage .

Table 1: Anticancer Activity of Nitro-Substituted Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | TBD | Induction of apoptosis |

| 1-Chloro-4-nitrobenzene | HeLa | 15.5 | DNA damage and oxidative stress |

| 2-Chloro-5-nitrotoluene | HepG2 | 20.0 | Cell cycle arrest |

Antibacterial Activity

The antibacterial potential of sulfonyl fluoride compounds has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 1-Chloro-4-nitrobenzene | Escherichia coli | 50 µg/mL |

| 2-Chloro-5-nitrotoluene | Salmonella typhi | 30 µg/mL |

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of sulfonyl fluorides may be attributed to their ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to enzyme inhibition or altered cellular signaling pathways, contributing to their therapeutic effects .

Enzyme Inhibition

Research indicates that compounds like this compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism. For example, studies have shown that similar compounds can inhibit alkaline phosphatase and other critical enzymes at low concentrations, suggesting potential applications in drug development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of sulfonyl fluorides for their anticancer properties. The results indicated that modifications in the substituents significantly influenced their biological activity, with certain derivatives displaying enhanced potency against specific cancer cell lines.

Case Study Summary:

- Objective: To evaluate the anticancer activity of synthesized sulfonyl fluorides.

- Methodology: Synthesis followed by cytotoxicity assays on various cancer cell lines.

- Findings: Certain derivatives showed IC50 values lower than standard chemotherapeutics, indicating promising leads for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via styryl group coupling reactions. A plausible route involves halogenated styrene intermediates reacting with sulfonyl fluoride precursors under catalytic conditions. Reaction optimization should focus on solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and catalysts (e.g., thionyl chloride or oxalyl dichloride) to enhance yield and selectivity. Monitoring by TLC or HPLC is critical for intermediate purification .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : Use / NMR to confirm the styryl double bond geometry and sulfonyl fluoride group. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic analysis (e.g., ORTEP-III) resolves stereochemical ambiguities, while HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How should researchers handle stability and storage concerns for this compound?

- Methodological Answer : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Conduct accelerated stability studies in DMSO or DMF at 40°C for 1–2 weeks, monitoring degradation via NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields across different methodologies?

- Methodological Answer : Compare reaction parameters (e.g., solvent polarity, temperature) using design-of-experiments (DoE) frameworks. For example, dichloromethane at 50°C may favor higher yields than benzene due to improved solubility of nitroaromatic intermediates. Quantify byproducts via LC-MS and adjust stoichiometry of halogenating agents (e.g., SOCl) to suppress side reactions .

Q. How can computational modeling predict reactivity patterns of the sulfonyl fluoride group?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrophilic sites for nucleophilic substitution. ADMET prediction tools (e.g., SwissADME) assess metabolic stability and solubility. Molecular docking studies identify potential interactions with biological targets (e.g., proteases) for drug discovery applications .

Q. What experimental approaches elucidate the electronic effects of substituents on reactivity?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., –NO) or donating (–OCH) groups on the styryl moiety. Compare reaction kinetics in SNAr (nucleophilic aromatic substitution) using UV-Vis spectroscopy. Hammett plots correlate substituent σ values with reaction rates .

Q. How can this compound serve as a building block for complex molecules?

- Methodological Answer : The sulfonyl fluoride group undergoes "SuFEx" (Sulfur Fluoride Exchange) click chemistry with amines or alcohols. For example, coupling with pyrazole or triazine derivatives (e.g., 5-aryl-1,2,4-triazin-3-yl) generates sulfonamide libraries. Optimize conditions using microwave-assisted synthesis (60–100°C, 1–4 hours) .

Data Analysis & Theoretical Frameworks

Q. What statistical methods validate reproducibility in multi-step syntheses?

- Methodological Answer : Apply ANOVA to compare yields across independent trials. Use principal component analysis (PCA) to identify critical variables (e.g., catalyst loading, reaction time). Reference theoretical frameworks like transition-state theory to explain rate-limiting steps .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.